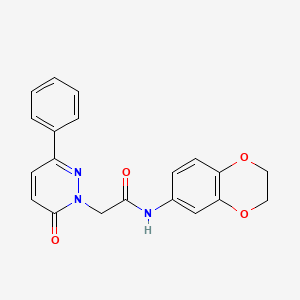

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide

Description

This compound features a benzodioxin moiety linked via an acetamide group to a 6-oxo-3-phenyl-1,6-dihydropyridazine ring. Its molecular formula is C₂₁H₁₉N₃O₄ (calculated molecular weight: 377.39 g/mol). The phenyl group at the pyridazinone 3-position introduces lipophilicity, while the acetamide linker provides hydrogen-bonding capacity.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c24-19(21-15-6-8-17-18(12-15)27-11-10-26-17)13-23-20(25)9-7-16(22-23)14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWDSPIFQKWAEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzodioxin moiety and a pyridazinone ring. Its molecular formula is , and it possesses notable physicochemical properties that influence its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression, particularly SMYD proteins (SMYD2 and SMYD3), which are implicated in various malignancies .

- Antioxidant Activity : The presence of the benzodioxin structure may contribute to antioxidant properties, potentially reducing oxidative stress in cells .

- Antimicrobial Properties : Some derivatives of similar compounds have shown antibacterial and antifungal activities, suggesting a potential for antimicrobial applications .

Biological Activity Data

A summary of biological activities associated with this compound is presented in the following table:

Case Studies

Several studies have investigated the biological effects of related compounds:

- Cancer Treatment : In vitro studies demonstrated that compounds with similar structures to this compound showed promise as inhibitors of tumor cell proliferation in breast and colon cancer models .

- Neuroprotective Effects : Research has suggested that related benzodioxin derivatives may offer neuroprotective benefits by modulating oxidative stress pathways .

- Antimicrobial Studies : A series of experiments revealed that certain derivatives exhibited significant antibacterial properties against Gram-positive bacteria, indicating potential use as therapeutic agents against infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyridazinone Derivatives

a. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS: 923102-04-9)

- Molecular Formula : C₂₂H₂₁N₃O₆

- Molecular Weight : 423.4 g/mol

- Key Differences : The 3,4-dimethoxyphenyl substituent enhances electron-donating effects and may improve solubility due to polar methoxy groups. This substitution could increase binding affinity to targets sensitive to electron-rich aromatic systems, such as kinases or G-protein-coupled receptors .

b. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS: 1246052-70-9)

- Molecular Formula : C₂₁H₁₈FN₃O₅

- Molecular Weight : 411.4 g/mol

- Key Differences : The 4-fluoro-2-methoxyphenyl group introduces both electron-withdrawing (fluoro) and electron-donating (methoxy) effects. Fluorine’s electronegativity may improve metabolic stability and membrane permeability, making this analog a candidate for central nervous system targets .

Heterocyclic Core Modifications

a. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide (CAS: 757209-83-9)

- Molecular Formula : C₂₀H₁₉N₃O₄S

- Molecular Weight : 397.45 g/mol

- Key Differences: Replacement of the pyridazinone with a thieno[2,3-d]pyrimidine ring introduces sulfur, altering electronic properties. The dimethyl groups increase lipophilicity (predicted logP ~3.5 vs.

b. Pyrimido[1,2-a]benzimidazole Derivatives (e.g., )

- Core Structure: A pyrimido[1,2-a]benzimidazole replaces the benzodioxin-pyridazinone system.

- However, this could limit access to sterically constrained active sites compared to the parent compound .

Physicochemical and Pharmacokinetic Properties

Notes:

- The 3,4-dimethoxyphenyl analog’s higher topological polar surface area (TPSA) may reduce passive diffusion but improve solubility.

- The thienopyrimidine analog’s elevated logP suggests enhanced membrane permeability but risks off-target binding.

Q & A

Basic: What are the standard synthetic protocols for preparing derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) acetamide?

Methodological Answer:

The synthesis typically involves a two-step nucleophilic substitution. First, the primary amine (2,3-dihydro-1,4-benzodioxin-6-amine) reacts with sulfonyl chlorides or acyl halides under basic conditions (pH 9–10) using aqueous Na₂CO₃ to form the sulfonamide or acetamide intermediate . The second step introduces substituents via alkylation or acylation in polar aprotic solvents like DMF, with lithium hydride (LiH) as a catalyst to activate the N–H bond . For example, 2-bromo-N-arylacetamides are coupled to the intermediate to yield target compounds. Reaction monitoring via TLC and purification by column chromatography are standard.

Basic: How is the structural identity of this compound confirmed in synthetic workflows?

Methodological Answer:

Structural validation relies on:

- IR Spectroscopy : Detection of characteristic bands (e.g., N–H stretching at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

- ¹H-NMR : Integration of aromatic protons (6.5–7.5 ppm), dihydrodioxin methylene signals (4.2–4.5 ppm), and acetamide NH (8.0–10.0 ppm) .

- Elemental Analysis (CHN) : Confirmation of empirical formula within ±0.4% deviation .

Consistent spectral data across batches ensures reproducibility.

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization strategies include:

- Design of Experiments (DoE) : Fractional factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading) and identify critical parameters .

- Computational Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and energetics to narrow optimal conditions, reducing trial-and-error .

- pH Control : Maintaining pH 9–10 during sulfonylation prevents side reactions (e.g., hydrolysis of sulfonyl chloride) .

Post-reaction quenching with ice-water and extraction with ethyl acetate improve purity .

Advanced: How is α-glucosidase inhibitory activity evaluated, and how should IC₅₀ values be interpreted?

Methodological Answer:

- Enzyme Assay Protocol :

- Incubate test compound with α-glucosidase (0.5 U/mL) and substrate (p-nitrophenyl-α-D-glucopyranoside) in phosphate buffer (pH 6.8) at 37°C for 30 min .

- Measure absorbance at 405 nm to quantify p-nitrophenol release.

- IC₅₀ Calculation : Use non-linear regression (e.g., GraphPad Prism) to fit dose-response curves. For example, derivatives 7i and 7k showed IC₅₀ values of 86.31 ± 0.11 μM and 81.12 ± 0.13 μM, respectively, compared to acarbose (37.38 ± 0.12 μM) . Weak activity (IC₅₀ > 100 μM) suggests structural modifications (e.g., electron-withdrawing substituents) are needed for improved binding.

Advanced: How can discrepancies between computational predictions and experimental bioactivity data be resolved?

Methodological Answer:

- Validation Steps :

- Docking Reassessment : Re-run molecular docking with updated crystal structures (PDB) to verify binding poses.

- MD Simulations : Perform 100-ns molecular dynamics to assess stability of ligand-enzyme interactions .

- Experimental Replicates : Repeat assays with controlled variables (e.g., enzyme lot, temperature).

- Data Reconciliation : Use Bayesian statistics to quantify uncertainty in computational models and experimental measurements .

Advanced: What strategies are employed to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Substituent Variation : Synthesize analogs with diverse substituents (e.g., electron-donating/-withdrawing groups on the phenyl ring) to assess steric/electronic effects .

- 3D-QSAR : CoMFA or CoMSIA models correlate molecular fields (steric, electrostatic) with bioactivity .

- Enzyme Kinetics : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots. For example, derivatives showing mixed inhibition suggest dual binding sites .

Basic: What analytical techniques are used to assess compound purity post-synthesis?

Methodological Answer:

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); ≥95% purity required for biological testing .

- Melting Point : Sharp range (±2°C) indicates homogeneity.

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peak (e.g., [M+H]⁺) .

Advanced: How can process control and simulation enhance scale-up in chemical engineering?

Methodological Answer:

- Reactor Design : Use computational fluid dynamics (CFD) to model mixing efficiency and heat transfer in batch reactors .

- PAT (Process Analytical Technology) : In-line FTIR or Raman spectroscopy monitors reaction progression in real-time .

- Separation Optimization : Membrane technologies (e.g., nanofiltration) isolate intermediates with >90% recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.